molecular formula C7H11Cl2FN2 B1458439 (1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 1391475-97-0

(1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B1458439
CAS No.: 1391475-97-0
M. Wt: 213.08 g/mol
InChI Key: ZVSCQEPBLFCSKQ-ZJIMSODOSA-N
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Description

(1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride (CAS RN: 1391475-97-0) is a chiral fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The compound serves as a valuable enantiopure building block for the synthesis of more complex molecules. Its structure combines a pyridine heterocycle with a fluorine atom and a chiral ethylamine side chain, features commonly leveraged to optimize the properties of potential drug candidates. The incorporation of fluorine into organic molecules is a well-established strategy to modulate a compound's lipophilicity, metabolic stability, and bioavailability . Furthermore, fluorinated heterocycles are recurrent motifs in active pharmaceutical ingredients, with over 30% of recently FDA-approved small molecule drugs containing both a fluorine atom and a nitrogen heterocycle . The specific stereochemistry of the (R)-enantiomer provided by this material is crucial for research into stereospecific interactions with biological targets, where a single enantiomer can exhibit superior binding affinity and reduced off-target effects compared to its racemic mixture or the opposite enantiomer. This dihydrochloride salt offers enhanced solubility and stability for handling and experimental use. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R)-1-(3-fluoropyridin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c1-5(9)7-6(8)3-2-4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSCQEPBLFCSKQ-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=N1)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391475-97-0
Record name (1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride
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Preparation Methods

Reductive Amination of 3-Fluoropyridine Derivatives

Industrial Scale Synthesis

Industrial production of (1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride typically employs:

  • Continuous flow reactors to maintain precise temperature control (50°C to 100°C) and reaction times.
  • Polar solvents such as ethanol to facilitate solubility and reaction rates.
  • Catalytic hydrogenation or chemical reductants for reductive amination steps.
  • Crystallization and recrystallization techniques for purification and salt formation to obtain the dihydrochloride salt in high purity and yield.

Purification and Salt Formation

The free base amine is converted to its dihydrochloride salt by treatment with hydrochloric acid under controlled conditions:

  • The free amine is dissolved in a suitable solvent.
  • An equimolar or excess amount of hydrochloric acid is added.
  • The salt precipitates out and is collected by filtration.
  • Recrystallization from solvents such as ethanol or isopropanol ensures high purity.

This salt form enhances the compound’s stability, handling, and solubility for further applications.

Summary Table of Preparation Methods

Step Method/Condition Key Reagents/Agents Notes
Fluorination of Pyridine Nucleophilic aromatic substitution Tetrabutylammonium fluoride, DMF Room temperature, polar aprotic solvent
Formation of Aldehyde Functionalization of fluoropyridine Various synthetic steps Precursor for reductive amination
Reductive Amination Catalytic hydrogenation or chemical reductants NaBH3CN, H2/Pd catalyst Chiral induction possible
Chiral Resolution Diastereomeric salt formation with chiral amines Chiral amine, solvent Crystallization for enantiomeric purity
Salt Formation Reaction with hydrochloric acid HCl, ethanol or isopropanol Yields dihydrochloride salt
Purification Crystallization and recrystallization Ethanol, isopropanol Ensures high purity

Research Findings and Considerations

  • The stereochemistry at the ethanamine center is critical for biological activity; thus, methods ensuring high enantiomeric excess are prioritized.
  • Fluorine substitution at the 3-position of the pyridine ring enhances chemical stability and modulates reactivity, making the fluorination step a key synthetic challenge.
  • Reductive amination is a versatile and efficient step, allowing for the introduction of the chiral amine with good yields and selectivity when combined with chiral catalysts or resolution methods.
  • Industrial methods emphasize scalability and reproducibility, employing continuous flow systems and optimized purification protocols to meet quality standards.

Chemical Reactions Analysis

®-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Research

(1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride has been studied for its potential as a pharmacological agent. The presence of the fluorine atom in the pyridine ring enhances its biological activity by influencing lipophilicity and receptor binding characteristics.

Case Studies

  • Antidepressant Activity: Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. The amine group allows for further derivatization, making it a versatile building block in organic synthesis.

Synthetic Pathways

  • Formation of Pyridine Derivatives: The compound can be utilized to create more complex pyridine derivatives, which are often used in drug design.

Biochemical Assays

Due to its ability to interact with biological targets, this compound is employed in biochemical assays to study enzyme inhibition and receptor-ligand interactions.

Neuroscience Research

Research indicates that this compound may play a role in studies focused on neuropharmacology, particularly in understanding the mechanisms of action for drugs targeting the central nervous system.

Toxicological Studies

The safety profile of this compound is also evaluated in toxicological studies to assess its potential risks and side effects associated with its pharmacological applications.

Data Tables

Study FocusFindings
Antidepressant EffectsPotential modulation of neurotransmitters
NeuropharmacologyInteraction with CNS receptors

Mechanism of Action

The mechanism of action of ®-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s reactivity and selectivity, allowing it to interact with various biological molecules. This interaction can lead to the modulation of biological pathways, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Cores

The following table compares key physicochemical properties of (1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Purity Key Differences
This compound C₇H₁₁Cl₂FN₂ 213.08 3-F, R-configuration 1391475-97-0 N/A Chiral center, dihydrochloride salt
1-(3-Fluoropyridin-2-yl)ethanamine C₇H₉FN₂ 140.16 3-F, neutral form N/A N/A Lacks HCl salt; lower MW
(1R)-1-(6-Methylpyridin-2-yl)ethan-1-amine dihydrochloride C₈H₁₄Cl₂N₂ 209.11 6-CH₃, R-configuration 1423040-62-3 Min. Methyl substitution; lower MW
1-(3,5-Difluoropyridin-2-yl)ethanamine HCl C₇H₈ClF₂N₂ 200.60 3,5-diF 1270334-60-5 N/A Additional fluorine; hydrochloride
2-(Pyrimidin-4-yl)ethan-1-amine dihydrochloride C₆H₁₀Cl₂N₄ 209.08 Pyrimidine core 856973-38-1 95% Pyrimidine vs. pyridine core
6-[(1R)-1-Aminoethyl]-4-(trifluoromethyl)pyridin-2-amine dihydrochloride C₈H₁₂Cl₂F₃N₃ 278.10 4-CF₃, R-configuration 2920220-00-2 N/A Trifluoromethyl group; higher MW

Notes:

  • Fluorine vs.
  • Dihydrochloride vs. Hydrochloride Salts: Dihydrochloride salts (e.g., the main compound) generally exhibit higher aqueous solubility compared to monohydrochloride derivatives (e.g., 1-(3,5-difluoropyridin-2-yl)ethanamine HCl) .
  • Pyridine vs. Pyrimidine Cores : Pyrimidine-containing analogues (e.g., 2-(pyrimidin-4-yl)ethan-1-amine dihydrochloride) introduce additional nitrogen atoms, which may enhance hydrogen-bonding interactions in biological targets .

Enantiomeric and Stereochemical Variants

The stereochemistry of the C1 position significantly influences biological activity. For example:

  • (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride (CAS 1065267-25-5) is the S-enantiomer of the main compound, with identical molecular weight but distinct spatial orientation .
  • The racemic mixture (CAS 1909336-86-2) lacks stereochemical specificity and may exhibit reduced potency in enantioselective applications compared to the pure R-form .

Functional Group Modifications

  • Trifluoromethyl Substitution: The addition of a CF₃ group (e.g., in 6-[(1R)-1-aminoethyl]-4-CF₃-pyridin-2-amine dihydrochloride) introduces strong electron-withdrawing effects, which can improve metabolic stability and binding affinity .
  • Multiple Fluorine Atoms : The 3,5-difluoro analogue (CAS 1270334-60-5) demonstrates how increased fluorination can enhance electronegativity and alter π-π stacking interactions .

Biological Activity

(1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research.

PropertyValue
Chemical Formula C₇H₁₁Cl₂FN₂
Molecular Weight 213.08 g/mol
CAS Number 1391475-97-0
IUPAC Name (1R)-1-(3-fluoropyridin-2-yl)ethanamine dihydrochloride

The compound consists of a fluorinated pyridine moiety, which enhances its reactivity and selectivity towards biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom in the pyridine ring plays a crucial role in modulating the compound's reactivity, allowing it to engage in various biochemical pathways. This interaction can lead to significant alterations in cellular functions, making it a valuable tool for studying biological processes.

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

1. Enzyme Inhibition:

  • The compound has been evaluated for its ability to inhibit specific enzymes associated with various diseases. For example, it has shown potential as an inhibitor of certain kinases involved in cancer pathways .

2. Antiproliferative Effects:

  • Studies have demonstrated that this compound can delay the growth of cancer cell lines, indicating its potential as an anticancer agent .

3. Neuroactive Properties:

  • Preliminary investigations suggest that this compound may interact with neurotransmitter systems, potentially impacting mood and cognitive functions .

Case Studies

Several studies have highlighted the biological activity of this compound:

Study ReferenceFindings
Showed significant inhibition of enzyme activity in cancer models.
Demonstrated antiproliferative effects on various cancer cell lines.
Indicated potential neuroactive properties affecting neurotransmitter systems.

Q & A

Q. What analytical techniques are suitable for purity assessment?

  • Methodological Answer : Reverse-phase ultra-performance liquid chromatography (RP-UPLC) with UV detection at 254 nm is effective for quantifying impurities. Method validation should include specificity, linearity (e.g., 0.1–1.0 mg/mL), and precision (RSD <2%). For residual solvents, gas chromatography (GC) with headspace sampling is recommended. Mass spectrometry (LC-MS) identifies co-eluting impurities, such as regioisomers or diastereomers .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

Accelerated Stability Testing : Prepare solutions in buffers (pH 1–12) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 2, and 4 weeks.

Degradation Analysis : Use RP-UPLC to monitor degradation products. Major degradation pathways (hydrolysis, oxidation) are identified via LC-MS/MS.

Solid-State Stability : Store the compound at 40°C/75% relative humidity (ICH guidelines). Powder X-ray diffraction (PXRD) detects polymorphic changes.

  • Critical Consideration : Decomposition products like hydrogen fluoride (HF) may form under acidic conditions, necessitating corrosion-resistant equipment .

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron radiation (<1.0 Å) to minimize errors.
  • Refinement in SHELXL : Apply twin refinement (TWIN/BASF commands) if twinning is suspected. For disordered fluorine atoms, use PART/SUMP constraints.
  • Validation Tools : Check Rint (<5%) and GooF (0.8–1.2). Discordant thermal parameters may indicate incorrect space group assignment. Cross-validate with Hirshfeld surface analysis .

Q. How can researchers mitigate challenges in quantifying trace diastereomers during synthesis?

  • Methodological Answer :
  • Chromatographic Separation : Use a C18 column with a heptafluorobutyric acid (HFBA) ion-pairing agent to enhance resolution.
  • Calibration Standards : Synthesize diastereomerically pure reference materials (e.g., via preparative HPLC) for spiking experiments.
  • Limit of Quantification (LOQ) : Optimize MS detection in selected ion monitoring (SIM) mode to achieve LOQ ≤0.05% .

Q. What advanced personal protective equipment (PPE) is required for handling this compound?

  • Methodological Answer :
  • Respiratory Protection : Use NIOSH-approved N95 respirators with HF vapor filters when handling heated solutions.
  • Skin Protection : Wear double gloves (nitrile over neoprene) and static-dissipative lab coats to prevent electrostatic ignition.
  • Waste Management : Neutralize aqueous waste with calcium carbonate before disposal. Organic waste must be incinerated in a licensed facility .

Data Contradiction Analysis

Q. How to troubleshoot conflicting NMR and LC-MS data for impurity identification?

  • Methodological Answer :

NMR Artifacts : Confirm solvent purity (e.g., deuterated DMSO residual protons at 2.50 ppm). Use DEPT-135 to distinguish CH2 and CH3 groups.

LC-MS Discrepancies : Re-run samples with high-resolution MS (HRMS) to differentiate isobaric impurities. For example, a mass shift of 0.02 Da may indicate fluorine vs. chlorine substitution.

Cross-Validation : Compare retention times with spiked reference standards. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride

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